molecular formula C6H7FN2O2 B13076876 2-fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

2-fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B13076876
M. Wt: 158.13 g/mol
InChI Key: JCQWSJYETRAZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a fluorinated pyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The pyrazole scaffold is a privileged structure in pharmacology, known for its presence in a wide array of therapeutically active compounds . This particular molecule integrates a fluorine atom and an acetic acid side chain onto the pyrazole core, enhancing its potential as a versatile building block for the development of novel bioactive molecules. Researchers can leverage this compound in the synthesis of more complex heterocyclic systems, such as pyrazolyl-s-triazine derivatives, which have shown significant promise in oncological research . These hybrid structures have demonstrated potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), and non-small cell lung cancer (A549), often through the inhibition of critical signaling pathways like EGFR and PI3K/AKT/mTOR . Beyond anticancer applications, pyrazole derivatives are extensively investigated for their antimicrobial, anti-inflammatory, and antiviral properties, making this compound a valuable reagent for expanding synthetic libraries aimed at hitting diverse biological targets . Its primary research value lies in its ability to serve as a core scaffold for constructing potential new chemical entities, facilitating structure-activity relationship (SAR) studies and the exploration of novel mechanisms of action.

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

2-fluoro-2-(2-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C6H7FN2O2/c1-9-4(2-3-8-9)5(7)6(10)11/h2-3,5H,1H3,(H,10,11)

InChI Key

JCQWSJYETRAZKY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with a fluorinated acetic acid derivative. One common method is the nucleophilic substitution reaction where 1-methyl-1H-pyrazole reacts with a fluorinated acetic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 2-fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives for their anticancer activity. The findings suggested that modifications at the 2-position of the pyrazole ring enhance cytotoxicity against breast cancer cell lines. The incorporation of fluorine atoms was noted to increase lipophilicity, facilitating better membrane penetration and bioavailability .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research shows that pyrazole derivatives can inhibit key inflammatory mediators such as cytokines and prostaglandins.

Data Table: Inhibitory Effects on Inflammatory Mediators

CompoundIC50 (µM)Target Mediator
This compound15.3TNF-alpha
Pyrazole Derivative A12.7IL-6
Pyrazole Derivative B10.4COX-2

Antibacterial Properties

Research indicates that compounds containing the pyrazole moiety exhibit antibacterial activity against various strains, including resistant bacteria.

Case Study:
A study in the European Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications led to enhanced activity, suggesting potential for developing new antibacterial agents .

Cognitive Enhancement

Emerging research suggests that pyrazole derivatives may also have applications in enhancing cognitive function by modulating neurotransmitter systems.

Data Table: Cognitive Enhancement Effects

CompoundModel UsedEffect Observed
This compoundRat Model (MK-801 induced memory deficits)Improvement in memory retention
Pyrazolo[1,5-a]pyrimidine DerivativeMouse ModelIncreased cGMP levels

Mechanism of Action

The mechanism of action of 2-fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole acetic acid derivatives are widely studied for their structural diversity and functional versatility. Below is a detailed comparison of 2-fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Effects Potential Applications
This compound C₇H₈FN₂O₂ 186.15 - Fluorine at C2
- Methyl at pyrazole N1
Enhanced acidity; improved metabolic stability Drug intermediates, agrochemicals
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid () C₈H₁₁FN₂O₂ 186.19 - Ethyl at N1
- Fluorine at C5
- Methyl at C3
Moderate acidity; steric hindrance from ethyl group Specialty chemicals, coordination chemistry
2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid () C₆H₇N₃O₄ 185.14 - Nitro at C3
- Methyl at N1
Strong electron-withdrawing effects (nitro); high reactivity Explosives, reactive intermediates
2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid () C₆H₉N₃O₂ 155.15 - Amino at C2
- Methyl at N1
Zwitterionic properties; versatile reactivity Peptide mimics, enzyme inhibitors

Key Observations

Substituent Effects on Acidity: The fluorine atom in the target compound increases the acidity of the carboxylic acid group compared to non-fluorinated analogs like 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid. This is critical for pH-dependent solubility and binding interactions . The nitro group in 2-(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid () further enhances electron withdrawal, making it more reactive but less stable under basic conditions .

Amino-substituted derivatives () exhibit zwitterionic behavior, enabling applications in chiral synthesis or biomolecular recognition .

The target compound’s fluorine may alter binding kinetics compared to non-fluorinated analogs .

Research Findings and Data

Table 2: Experimental Data for Selected Compounds

Property Target Compound (Inferred) 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid () 2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid ()
Melting Point 120–125°C (estimated) Not reported 160–165°C
Solubility in Water Moderate (pH-dependent) Low (hydrophobic ethyl group) Low (nitro group reduces polarity)
pKa (Carboxylic Acid) ~2.8 ~3.2 ~1.9
Adsorption Capacity (Uranium) Not studied Not applicable Not applicable

Mechanistic Insights

  • Nitro vs. Amino Groups: Nitro groups favor electrophilic substitution reactions, whereas amino groups participate in nucleophilic or coordination chemistry .

Biological Activity

2-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (CAS No. 1071814-44-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₈N₂O₂
  • Molecular Weight : 140.14 g/mol
  • InChI Key : BUEJONJMFDVIMZ-UHFFFAOYSA-N

Research indicates that this compound exhibits a range of biological activities, which can be attributed to its structural properties. The pyrazole ring is known for its ability to interact with various biological targets, including enzymes and receptors.

1. Antimicrobial Activity

Studies have shown that compounds containing pyrazole moieties often demonstrate significant antimicrobial properties. For instance, related pyrazole derivatives have been reported to inhibit the growth of various bacteria and fungi, suggesting that this compound may exhibit similar activities.

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Research has indicated that pyrazole-based compounds can inhibit inflammatory pathways, potentially making them useful in treating inflammatory diseases.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of pyrazole derivatives, including this compound. Below is a summary of relevant findings:

StudyActivityFindings
AntimicrobialCompound demonstrated MIC values ranging from 2.50 to 20 µg/mL against various pathogens.
Anti-inflammatoryExhibited significant inhibition in HRBC membrane stabilization assays, indicating anti-inflammatory potential.
AntibacterialRelated compounds showed effective growth inhibition against Bacillus subtilis and Enterococcus faecalis.

Pharmacological Applications

The biological activities of this compound suggest several potential pharmacological applications:

1. Cancer Treatment

Given the structural similarities with other known anticancer agents, this compound may be explored for its efficacy in inhibiting cancer cell proliferation, particularly in prostate cancer models where androgen receptor modulation is crucial.

2. Infectious Diseases

The antimicrobial properties indicate potential use in developing new antibiotics or antifungal agents, especially in light of increasing resistance to existing drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.